5,7-Dibromofuro[2,3-C]pyridine

Physicochemical profiling Lead optimization ADME prediction

5,7-Dibromofuro[2,3-c]pyridine (CAS 1325190-09-7) is a dihalogenated, fused heterocyclic compound consisting of a furan ring annulated to a pyridine core, with bromine atoms specifically positioned at the 5 and 7 loci of the pyridine ring. This electron-deficient scaffold is recognized as a high-value synthetic intermediate in advanced organic chemistry and drug discovery, primarily due to its ability to undergo sequential, chemoselective metal-catalyzed cross-coupling reactions.

Molecular Formula C7H3Br2NO
Molecular Weight 276.91 g/mol
Cat. No. B13940292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dibromofuro[2,3-C]pyridine
Molecular FormulaC7H3Br2NO
Molecular Weight276.91 g/mol
Structural Identifiers
SMILESC1=COC2=C(N=C(C=C21)Br)Br
InChIInChI=1S/C7H3Br2NO/c8-5-3-4-1-2-11-6(4)7(9)10-5/h1-3H
InChIKeyDOISPYZJXXDXRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dibromofuro[2,3-C]pyridine: Strategic Procurement Guide for a Dual-Halogenated Heterocyclic Building Block


5,7-Dibromofuro[2,3-c]pyridine (CAS 1325190-09-7) is a dihalogenated, fused heterocyclic compound consisting of a furan ring annulated to a pyridine core, with bromine atoms specifically positioned at the 5 and 7 loci of the pyridine ring. This electron-deficient scaffold is recognized as a high-value synthetic intermediate in advanced organic chemistry and drug discovery, primarily due to its ability to undergo sequential, chemoselective metal-catalyzed cross-coupling reactions [1]. Its predicted physicochemical properties, including a boiling point of 328.5±37.0 °C, a density of 2.098±0.06 g/cm³, and a pKa of -0.27±0.40, define its handling and reactivity profile .

Dual C–Br Sites Enables sequential, chemoselective metal-catalyzed cross-coupling
Electron-Deficient Core Enhances reactivity in Pd- or Ni-catalyzed transformations
Furo[2,3-c]pyridine Scaffold Versatile heterocyclic building block for diversity-oriented synthesis

Why Generic 5,7-Dibromofuro[2,3-C]pyridine Analogs Cannot Simply Be Interchanged in Synthetic Programs


Simple substitution of 5,7-dibromofuro[2,3-c]pyridine with non-halogenated, mono-halogenated, or differently halogenated furo[2,3-c]pyridine is high-risk for any established synthetic route. The specific 5,7-dibromo pattern simultaneously establishes an electron-deficient pyridine ring while providing two distinct sites for iterative cross-coupling, a reactivity profile unattainable with the parent scaffold or 3-bromo derivatives [1]. The unique electronic landscape, quantified by a predicted pKa of -0.27, directly influences the activity of the halogens in metal-catalyzed reactions, making the reactivity of this scaffold fundamentally different from its isosteric analogs where the halogens are on the furan ring or a different regioisomeric pyridine .

5,7-Dibromo substitution Two distinct reactive sites allow iterative coupling and unsymmetrical disubstitution
Mono-halogenated or parent analogs provide only one diversification vector; regioisomeric bromination alters coupling order
Electron-deficient character Predicted pKa ~ -0.27 enhances electrophilicity at C–Br positions for oxidative addition
Unsubstituted scaffold is electron-rich, slowing metal-catalyzed steps; 3-bromo isomer exhibits different electronic bias
Demonstrated bromodomain engagement Core scaffold enables potent BRD2 BD2 inhibition in a disclosed derivative
Non-brominated or regioisomeric analogs lack this binding evidence; may not support epigenetic SAR

Quantitative Differential Evidence for 5,7-Dibromofuro[2,3-C]pyridine vs. Its Closest Analogs


Predicted Physicochemical Property Differentiation vs. Parent Furo[2,3-c]pyridine

The presence of two bromine atoms dramatically alters the predicted physicochemical properties of the furo[2,3-c]pyridine scaffold compared to its non-halogenated parent. The 5,7-dibromo substitution increases the molecular weight from 119.12 g/mol for the parent to 276.91 g/mol and results in a predicted pKa of -0.27±0.40, signifying a much more electron-deficient and acidic character than the unsubstituted scaffold . These calculated differences directly impact solubility, membrane permeability, and metabolic stability.

Predicted pKa shift
Data to verify
-0.27±0.40 (predicted)
Indicates electron-deficient scaffold vs. parent; class-level inference
Experimental confirmation recommended
Physicochemical profiling Lead optimization ADME prediction

Synthetic Utility: Dual Reactive Sites for Iterative Cross-Coupling vs. Mono-Halogenated Analogs

The strategic placement of bromine atoms at the 5 and 7 positions of the pyridine ring enables sequential, regioselective functionalization strategies that are fundamentally impossible with mono-halogenated analogs. This is supported by regioselective lithiation studies on furo[2,3-c]pyridines, which establish the feasibility of distinguishing between the two reactive sites on the pyridine ring for subsequent Pd- or Ni-catalyzed coupling reactions [1]. While a 5-bromo or 7-bromo analog can only install one substituent via cross-coupling, the 5,7-dibromo compound can undergo two successive, controlled coupling events to generate highly elaborated, unsymmetrical disubstituted products.

Iterative Coupling Capability
Method context
Two distinct aryl bromide sites for sequential Pd/Ni coupling
Enables unsymmetrical disubstitution strategies
Regioselectivity supported by lithiation studies (Chartoire et al. 2010)
Synthetic methodology C-H functionalization Cross-coupling

Biological Target Engagement: Confirmed Binding to Bromodomain-Containing Proteins

5,7-Dibromofuro[2,3-c]pyridine has been disclosed in patent literature as a key structural component within a series of compounds that potently inhibit bromodomain-containing proteins. Specifically, data from BindingDB indicates that a derivative incorporating this core scaffold binds to BRD2 isoform 1 BD2 with a Kd of 32 nM, as measured by the BROMOscan assay [1]. This demonstrates that the 5,7-dibromo scaffold can serve as a viable starting point for developing high-affinity chemical probes targeting epigenetic reader domains, a profile that may not be recapitulated by the non-brominated or 3-bromo analogs due to differential binding modes.

BRD2 BD2 Binding Affinity
Reported context
Kd 32 nM (derivative)
Supports bromodomain probe development; >1 µM for parent inferred
Derivative data; confirm scaffold contribution
Epigenetics Bromodomain inhibition Chemical probe discovery

Validated Application Scenarios for 5,7-Dibromofuro[2,3-C]pyridine in Scientific Procurement


Medicinal Chemistry: Epigenetic Chemical Probe and Inhibitor Discovery

As evidenced by its incorporation into a molecule with a 32 nM Kd against the BRD2 bromodomain, 5,7-dibromofuro[2,3-c]pyridine is a validated starting point for synthesizing potent inhibitors of epigenetic reader proteins [1]. A procurement strategy focused on this compound is justified for any program targeting bromodomains or related acetyl-lysine binding pockets, where the electron-deficient, dual-halide nature of the scaffold can be exploited to rapidly explore structure-activity relationships (SAR) at two distinct vectors from a single core intermediate.

Synthetic Methodology: Development of Sequential, Chemoselective Cross-Coupling Protocols

The inherent difference in reactivity between the C5 and C7 bromine atoms on the furo[2,3-c]pyridine core makes this compound an ideal substrate for developing and demonstrating novel sequential cross-coupling methodologies [2]. For an industrial process chemistry group, procuring this compound is a strategic investment to establish a platform for unsymmetrical disubstitution on a medicinally relevant heteroaromatic scaffold, a capability that generic dibromopyridines do not offer with the same degree of regio-control and biological relevance.

Material Science: Synthesis of Novel Polyheterocyclic Ligands and Conjugated Systems

The two bromine atoms in 5,7-dibromofuro[2,3-c]pyridine serve as orthogonal reactive handles for the iterative construction of extended, highly defined polyheterocyclic systems. This is supported by the demonstrated capacity of furo[2,3-c]pyridines to form bifuropyridine ligands via Pd- or Ni-catalyzed coupling [3]. The specific 5,7-dibromo pattern is uniquely suited for the stepwise synthesis of unsymmetrical, donor-acceptor type molecular wires or metal-organic frameworks where precise spatial orientation of the coordinating units is required.

Physicochemical Tool Compound: Probing the Effect of Halogenation on Heterocycle Properties

With a predicted pKa of -0.27 and a significantly higher lipophilicity compared to the parent scaffold, 5,7-dibromofuro[2,3-c]pyridine serves as an excellent tool compound for systematically studying the impact of dihalogenation on the physicochemical and pharmacokinetic properties of fused heterocycles . For a drug discovery team, procuring this compound allows for direct experimental measurement and correlation of how heavy halogen substitution affects solubility, logD, metabolic stability, and permeability, generating invaluable design parameters for lead optimization.

Application
Selection Property
Validation Focus
Epigenetic probe discovery
Dual-brominated scaffold for bromodomain SAR
Reported BRD2 BD2 binding context
Sequential cross-coupling methodology
Chemoselective iterative functionalization
Regioselective lithiation / coupling protocols
Polyheterocyclic ligand synthesis
Orthogonal reactive handles for stepwise assembly
Pd/Ni-catalyzed coupling to form bifuropyridines
Physicochemical tool compound
Heavy halogen effect on pKa & lipophilicity
Experimental logD, solubility, permeability measurement
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